N-benzyl-3-methoxy-N-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-benzyl-3-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-17(12-13-7-4-3-5-8-13)16(18)14-9-6-10-15(11-14)19-2/h3-11H,12H2,1-2H3 |
InChI Key |
UEZXKKRLOIXLST-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyl 3 Methoxy N Methylbenzamide and Analogues
Strategies for Amide Bond Formation to N-benzyl-3-methoxy-N-methylbenzamide
The formation of the amide bond is a cornerstone of this synthesis, and several effective methods are available to chemists.
Direct amidation of a carboxylic acid with an amine represents an atom-economical approach to amide bond formation. The use of catalysts is often necessary to facilitate this transformation, which otherwise requires high temperatures. luxembourg-bio.com Titanium tetrafluoride (TiF₄) has emerged as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with amines. rsc.orgrsc.org This method proceeds by the coordination of the titanium catalyst to the carboxylic acid, activating the carbonyl group for nucleophilic attack by the amine. researchgate.net The reaction typically takes place in a solvent like refluxing toluene. rsc.orgrsc.org For aromatic acids, a 10 mol% catalyst loading is generally sufficient, affording the desired amides in good to excellent yields (60-99%) within 24 hours. rsc.orgrsc.org
A proposed mechanism suggests that TiF₄ coordinates to the carboxylic acid, which facilitates the nucleophilic attack by the amine. This is followed by a proton transfer and subsequent elimination of water to regenerate the catalyst and form the amide. researchgate.net
Table 1: TiF₄-Catalyzed Direct Amidation Conditions
| Reactants | Catalyst Loading | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Aromatic Carboxylic Acid + Amine | 10 mol% | Toluene | 24 h | 60-99% | rsc.orgrsc.org |
A widely employed and versatile method for amide bond formation involves the coupling of a carboxylic acid with an amine, often mediated by a coupling reagent, or the reaction of a more reactive acid chloride with an amine. luxembourg-bio.comhepatochem.com
To synthesize this compound via this route, 3-methoxybenzoic acid would be coupled with N-benzylmethylamine. A plethora of coupling reagents are available to facilitate this reaction, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium reagents such as BOP, PyBOP, HBTU, and HATU. luxembourg-bio.comhepatochem.compeptide.com These reagents activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine. luxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to improve reaction efficiency and suppress side reactions. luxembourg-bio.com
Alternatively, 3-methoxybenzoic acid can be converted to the more reactive 3-methoxybenzoyl chloride, typically using a reagent like thionyl chloride or oxalyl chloride. chemicalbook.com The resulting acid chloride reacts readily with N-benzylmethylamine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. prepchem.com This method is highly efficient and widely used for the preparation of benzamides.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Byproducts | Reference |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Ureas | hepatochem.compeptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Phosphine Oxides | luxembourg-bio.compeptide.com |
The Weinreb amide, or N-methoxy-N-methylamide, provides a robust method for the synthesis of ketones and, by extension, can be a precursor in multi-step syntheses involving amide functionalities. The Weinreb-Nahm ketone synthesis involves the reaction of a Weinreb amide with an organometallic reagent, such as a Grignard or organolithium reagent, to produce a ketone. wikipedia.orgtcichemicals.commychemblog.com A key advantage of this method is the stability of the tetrahedral intermediate formed, which prevents the common problem of over-addition to form a tertiary alcohol. wikipedia.orgcommonorganicchemistry.com
In the context of synthesizing analogues of this compound, a Weinreb amide derived from a substituted benzoic acid could be reacted with a Grignard reagent. For instance, to create a benzophenone (B1666685) derivative, a benzoyl Weinreb amide could react with an aryl magnesium bromide. acs.org The resulting ketone could then undergo further functionalization. Weinreb amides themselves are typically prepared from carboxylic acids, acid chlorides, or esters using N,O-dimethylhydroxylamine hydrochloride. wikipedia.orgresearchgate.netunito.it
Table 3: Synthesis of Ketones via Weinreb Amides
| Weinreb Amide | Organometallic Reagent | Product | Advantage | Reference |
|---|---|---|---|---|
| N-methoxy-N-methylamide | Grignard Reagent (R-MgX) | Ketone (R-C(O)-R') | Avoids over-addition | wikipedia.orgcommonorganicchemistry.com |
Installation of the N-Benzyl Moiety in Benzamide (B126) Derivatives
The introduction of a benzyl (B1604629) group onto the nitrogen atom of a benzamide can be achieved through N-alkylation. This transformation typically involves the reaction of a secondary amide with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The base deprotonates the amide nitrogen, generating a nucleophilic amidate anion that subsequently displaces the halide from the benzyl group.
Alternatively, catalytic methods for N-alkylation have been developed. For example, cobalt nanoparticle-catalyzed N-alkylation of primary amides with alcohols offers a more sustainable approach. nih.gov This "borrowing hydrogen" methodology involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide to form an enamine or imine intermediate, which is then hydrogenated to yield the N-alkylated amide. nih.gov Ruthenium-catalyzed N-alkylation of amides with alcohols has also been reported, providing a base-free and atom-economical route. nih.gov
For the removal of an N-benzyl group, a process known as debenzylation, various methods exist, including oxidative cleavage using systems like alkali metal bromide with an oxidant or catalytic hydrogenation. organic-chemistry.orgacs.orgresearchgate.net
Regioselective Introduction of Methoxy (B1213986) Substituents onto the Benzamide Aromatic Ring
The precise placement of substituents on an aromatic ring is a critical aspect of organic synthesis. For 3-methoxybenzamides, the methoxy group can either be present on the starting material or introduced at a later stage using regioselective techniques.
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), facilitating deprotonation of the adjacent ortho-proton. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophile to introduce a wide range of substituents.
Amide groups, particularly tertiary amides like -CONEt₂, are strong DMGs. uwindsor.caorganic-chemistry.org Therefore, an N,N-dialkylbenzamide can be selectively lithiated at the ortho position. To achieve substitution at the 3-position (meta to the amide), one would need to start with an appropriately substituted precursor or employ a different strategy.
The methoxy group itself is a moderate DMG. organic-chemistry.org In a molecule containing both an amide and a methoxy group, the stronger DMG will typically direct the lithiation. researchgate.net However, by carefully choosing the starting material and reaction conditions, these directing effects can be exploited to achieve the desired substitution pattern. For example, starting with a benzamide that already has a methoxy group at the desired 3-position, further functionalization can be directed by the amide group to the 2- or 4-positions. If one starts with anisole (B1667542) (methoxybenzene), lithiation will occur ortho to the methoxy group.
Post-Synthetic Functionalization of Benzamide Ring Systems
Post-synthetic modification allows for the diversification of a core molecular scaffold, such as a benzamide, after its initial construction. This approach is particularly valuable for creating libraries of related compounds by introducing functional groups at specific positions. A primary strategy for this is the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized starting materials.
Transition metal catalysis is a powerful tool for such transformations. For instance, palladium-catalyzed ortho-arylation of N-alkylbenzamides has been developed, which can be part of a one-pot synthesis to produce ortho-arylated benzonitriles or fluorenone derivatives. nih.gov The specific outcome of this functionalization depends on the nature of the N-alkyl substituent on the benzamide. nih.gov
Another advanced method involves Rhodium(III)-catalyzed C-H activation. nih.gov This has been used to couple benzamides with donor/acceptor diazo compounds, leading to the formation of γ-lactams. nih.gov Mechanistic studies, including competition experiments, indicate that this C-H activation process is turnover-limiting, irreversible, and favors benzamides that are more electron-deficient. nih.gov This electronic preference suggests that the acidity of the C-H bond plays a crucial role in the reaction's efficiency. nih.gov
Advanced Catalytic Approaches in this compound Synthesis
Modern organic synthesis increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance under mild conditions. The synthesis of complex benzamides benefits significantly from these developments, particularly through the use of transition metal-catalyzed reactions that can construct key carbon-carbon bonds.
A significant innovation in the synthesis of ortho-substituted benzamides is the use of nih.govbohrium.comacs.org-benzotriazin-4(3H)-ones as stable, easily accessible precursors. These compounds can undergo denitrogenative cross-coupling reactions, where the expulsion of dinitrogen gas (N₂) serves as a thermodynamic driving force for the reaction.
Nickel-Catalyzed Reactions: A notable example is the nickel-catalyzed, manganese-assisted denitrogenative cross-electrophile coupling of benzotriazinones with unactivated alkyl halides (Cl, Br, I). bohrium.comacs.org This reaction provides a direct route to ortho-alkylated secondary benzamides in moderate to good yields. acs.orgresearchgate.net The system demonstrates good tolerance for various functional groups and steric hindrance. bohrium.comresearchgate.net The methodology has been extended to include less reactive electrophiles like alkyl tosylates and mesylates. nih.govresearchgate.net This is achieved through an efficient iodide/nickel co-catalyzed system where a co-catalyst like tetrabutylammonium (B224687) iodide (TBAI) is used to convert the sulfonates into more reactive alkyl iodides in situ. nih.govresearchgate.net A plausible mechanism for this transformation involves a Ni(0-II-III-I-II) catalytic cycle. nih.gov The practical utility of this method has been shown through the gram-scale synthesis of ortho-alkylated benzamides. nih.gov
| N-Substituent in Benzotriazinone | Alkyl Electrophile | Yield | Notes |
|---|---|---|---|
| Methyl | Methyl tosylate | Modest | Preliminary experiments showed modest yields. |
| Various Alkyl/Aryl | Various Alkyl Tosylates & Mesylates | Up to 91% | Protocol demonstrated with over 30 examples. |
| 3,8-dimethyl | Ethyl tosylate | 84% | Gram-scale synthesis (10 mmol scale). |
| Sterically hindered | - | - | An unexpected steric acceleration was observed. |
Palladium-Catalyzed Reactions: Palladium catalysts have also been successfully employed in similar denitrogenative coupling strategies. A palladium-catalyzed reaction between nih.govbohrium.comacs.org-benzotriazin-4(3H)-ones and DABAL-Me₃, a stable and solid organoaluminum reagent, has been developed to produce ortho-methylated N-aryl amides. acs.orgacs.org This reaction proceeds efficiently using a commercially available Pd(OAc)₂/XantPhos catalyst system. acs.org The scope includes substrates with various electronic properties, demonstrating the versatility of this approach. acs.org
| Substituent on Benzotriazinone Core | Yield of ortho-Methylated Benzamide |
|---|---|
| para-Fluoro | 90% |
| para-Cyano | 82% |
| meta-Methyl (on N-phenyl ring) | 83% |
| ortho-Methyl (on N-phenyl ring) | 82% to 90% |
| meta-Bromo | 20% |
Mechanochemistry, which involves chemical transformations induced by mechanical force, offers a sustainable alternative to traditional solvent-based synthesis. Liquid-assisted grinding (LAG) is a technique where a small amount of liquid is added to a solid reaction mixture during milling. This liquid can act as a lubricant, enhance molecular mobility, and, in some cases, control reaction selectivity. rsc.org
The nickel-catalyzed denitrogenative cross-electrophile coupling has been adapted to air-tolerant LAG conditions. bohrium.comresearchgate.net In this setup, manganese powder serves as the reductant, and a liquid such as dimethylformamide (DMF) is used as the grinding assistant. bohrium.com While effective for coupling with alkyl halides, these LAG conditions were found to be less efficient for alkyl tosylates, partly due to competing side reactions like protodenitrogenation. researchgate.netresearchgate.net This highlights that the choice of the liquid assistant and reaction partners is crucial for optimizing mechanochemical syntheses.
Considerations for Stereoselective and Regioselective Synthetic Pathways
Achieving high levels of selectivity is a paramount goal in chemical synthesis, ensuring that the desired isomer of a molecule is produced.
Regioselectivity: Regioselectivity refers to the control of the position at which a chemical bond is made. In the synthesis of substituted benzamides like this compound, the directing effects of substituents on the aromatic ring are critical. The methoxy group at the 3-position is an ortho-, para-director in electrophilic aromatic substitution. However, in many transition metal-catalyzed C-H functionalization reactions, regioselectivity is controlled by the formation of a specific metallacyclic intermediate, often favoring functionalization at the less sterically hindered ortho position. The principles of regiocontrol have been demonstrated in other heterocyclic syntheses where the reaction outcome is dictated by the relative electrophilicity and steric accessibility of potential reaction sites. nih.gov The nucleophilic attack of an intermediate often occurs at the most electrophilic and least sterically hindered carbon, a principle that governs the formation of a single regioisomer over other possibilities. nih.gov
Stereoselectivity: While this compound itself is not a chiral molecule, the synthesis of analogues containing stereocenters requires stereoselective methods. Stereoselectivity controls the relative or absolute configuration of these centers. For related nitrogen-containing compounds, stereospecific reactions such as 1,3-dipolar cycloadditions are employed. orgsyn.org For example, non-stabilized azomethine ylides can be generated in situ and undergo stereospecific cycloadditions to form complex N-heterocycles. enamine.net Furthermore, synthetic strategies for complex molecules can involve the late-stage diversification of a central building block to stereoselectively produce different isomers, as demonstrated in the synthesis of perhydroquinoxalines. researchgate.net These approaches allow for precise control over the three-dimensional structure of the final product.
Chemical Reactivity and Transformational Chemistry of N Benzyl 3 Methoxy N Methylbenzamide
Reactions Involving the Central Amide Linkage
Hydrolytic Stability and Amide Cleavage Mechanisms
The tertiary amide bond in N-benzyl-3-methoxy-N-methylbenzamide is characterized by significant hydrolytic stability. Amides are the least reactive of the carboxylic acid derivatives due to the poor leaving group ability of the corresponding amine's conjugate base. ethz.ch Consequently, cleavage of this bond requires forcing conditions, typically involving heating with strong acids or bases. vaia.comyoutube.com
Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521) and elevated temperatures, the amide can be hydrolyzed. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The expulsion of the N-benzyl-N-methylaminyl anion is a high-energy step, but the reaction can be driven to completion by the irreversible deprotonation of the initially formed 3-methoxybenzoic acid, ultimately yielding the sodium salt of the acid and N-benzyl-N-methylamine. ethz.chlibretexts.org Studies on the alkaline hydrolysis of the structurally similar N,N-dimethylbenzamide have confirmed the need for vigorous conditions to achieve cleavage. nih.gov
| Condition | General Mechanism | Products |
| Strong Acid (e.g., H+, H2O, heat) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Elimination of protonated amine. | 3-Methoxybenzoic acid and N-benzyl-N-methylammonium salt |
| Strong Base (e.g., OH-, H2O, heat) | 1. Nucleophilic attack by hydroxide. 2. Elimination of the aminyl anion. 3. Deprotonation of the carboxylic acid. | 3-Methoxybenzoate salt and N-benzyl-N-methylamine |
Transformations of the N-Benzyl Group
Selective N-Debenzylation Methodologies (e.g., N-Bromosuccinimide Mediated)
The N-benzyl group is a common protecting group for amines and can be selectively removed under various conditions. One effective method for the debenzylation of N-benzyl amides involves the use of N-Bromosuccinimide (NBS).
A study has demonstrated that N-benzylcarboxamides, including N,N-disubstituted variants, can be efficiently debenzylated at room temperature using NBS. ethz.ch This reaction is proposed to proceed through a free-radical mechanism, which may be initiated by light or oxygen. ethz.ch The reaction is generally high-yielding and tolerates a range of functional groups. For this compound, this would result in the formation of 3-methoxy-N-methylbenzamide.
Other oxidative debenzylation methods, such as those employing an alkali metal bromide with an oxidant, have also been reported to be effective for N-benzyl amides, proceeding via a bromo radical mechanism. nih.govnih.govlibretexts.org These methods are often chemoselective and can be performed under mild conditions.
| Reagent | Proposed Mechanism | Product |
| N-Bromosuccinimide (NBS) | Free-radical bromination at the benzylic position, followed by hydrolysis. ethz.ch | 3-methoxy-N-methylbenzamide |
| Alkali Metal Bromide / Oxidant | Generation of a bromo radical which initiates debenzylation. nih.govlibretexts.org | 3-methoxy-N-methylbenzamide |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzamide (B126) Ring
The benzamide ring of this compound is subject to aromatic substitution reactions, with the regiochemical outcome dictated by the electronic effects of the two substituents: the methoxy (B1213986) group (-OCH3) at C3 and the N-benzyl-N-methylamido group (-CON(CH3)Bn) at C1.
The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. vaia.comlibretexts.org The amide group, conversely, is generally a deactivating group and a meta-director because of its electron-withdrawing inductive and resonance effects.
In the case of this compound, the powerful ortho, para-directing influence of the methoxy group is expected to dominate. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are predicted to occur primarily at the positions ortho and para to the methoxy group, which are C2, C4, and C6. The C4 and C6 positions are sterically more accessible than the C2 position, which is flanked by the bulky amide group. The meta-directing effect of the amide group would direct to the C5 and C3 positions (which is already substituted) and would therefore reinforce substitution at the C5 position, however the activating effect of the methoxy group is likely to be the overriding factor.
Conversely, nucleophilic aromatic substitution on this ring is unlikely under standard conditions. Such reactions typically require the presence of strong electron-withdrawing groups ortho or para to a good leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.orglibretexts.org The presence of the electron-donating methoxy group would destabilize this intermediate, thus disfavoring this reaction pathway.
| Reaction Type | Directing Effects | Predicted Major Products |
| Electrophilic Aromatic Substitution | -OCH3: Activating, ortho, para-director. -CON(CH3)Bn: Deactivating, meta-director. | Substitution at C4 and C6, with minor substitution at C2. |
| Nucleophilic Aromatic Substitution | -OCH3: Electron-donating, disfavors reaction. | Generally unreactive under standard conditions. |
Reactivity at the Methoxy Functional Group
The methoxy group (-OCH3) on the benzamide ring is generally stable. However, the ether linkage can be cleaved under harsh conditions using strong acids, such as hydroiodic acid (HI) or boron trichloride (B1173362) (BCl3). This cleavage would convert the methoxy group into a hydroxyl group, yielding N-benzyl-3-hydroxy-N-methylbenzamide. This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the conjugate base of the acid on the methyl group (an SN2 reaction).
Theoretical and Computational Investigations of N Benzyl 3 Methoxy N Methylbenzamide
Conformational Analysis and Molecular Energy Landscapes
Conformational analysis is a pivotal computational method used to identify the stable three-dimensional arrangements of a molecule, known as conformers, and to determine their relative energies. For a flexible molecule like N-benzyl-3-methoxy-N-methylbenzamide, with several rotatable single bonds—specifically the bonds connecting the benzyl (B1604629) and methoxy (B1213986) groups to the central benzamide (B126) core—a multitude of conformations are possible.
The process involves systematically rotating these bonds and calculating the potential energy of each resulting geometry. This exploration of the molecule's potential energy surface helps to map out the molecular energy landscape. The lowest points on this landscape correspond to the most stable conformers. These studies are typically performed using molecular mechanics force fields or more accurate quantum mechanical methods. The resulting data can predict the most likely shapes the molecule will adopt in different environments.
Molecular Dynamics Simulations for Dynamic Behavior
To understand how this compound behaves over time, researchers would employ molecular dynamics (MD) simulations. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion for a system of interacting particles. This provides a "movie" of the molecule's dynamic behavior at the atomic level.
An MD simulation would reveal how the molecule flexes, vibrates, and rotates at a given temperature and pressure. It can show transitions between different conformational states, providing insight into the molecule's flexibility and the energy barriers between different conformers. Furthermore, by simulating the molecule in a solvent, such as water, it is possible to study its interactions with the surrounding environment, including the formation and breaking of hydrogen bonds. This information is crucial for understanding how the molecule might behave in a biological system or in solution.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. epstem.netnih.gov These methods provide a detailed picture of the electron distribution and orbital energies.
From these calculations, a variety of molecular properties can be determined. The distribution of electron density reveals which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This is often visualized using a molecular electrostatic potential (MEP) map, where different colors represent varying levels of electrostatic potential on the molecule's surface. nih.gov
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. nih.gov
A significant application of quantum chemical calculations is the prediction of spectroscopic data. epstem.net By calculating the vibrational frequencies of the molecule's bonds, a theoretical infrared (IR) spectrum can be generated. epstem.net This can then be compared with experimentally obtained spectra to confirm the molecular structure.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms can be calculated. epstem.net These theoretical spectra are invaluable for interpreting experimental NMR data and for the structural elucidation of newly synthesized compounds.
Below is an illustrative table showing the type of data that would be generated from quantum chemical calculations for a molecule like this compound. The values are hypothetical and serve only as an example of the output of such a study.
| Parameter | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
| C=O Stretch Freq. | 1650 cm⁻¹ |
| ¹H NMR (N-CH₃) | 3.1 ppm |
| ¹³C NMR (C=O) | 170 ppm |
Analysis of Non-Covalent Interactions and Intermolecular Forces
The behavior of molecules in a condensed phase (liquid or solid) is governed by non-covalent interactions and intermolecular forces. These forces, while weaker than covalent bonds, are critical in determining properties like boiling point, solubility, and crystal packing. For this compound, these interactions would include van der Waals forces, dipole-dipole interactions, and potential π-π stacking between the aromatic rings.
Computational methods like Natural Bond Orbital (NBO) analysis can be used to identify and quantify these interactions. nih.gov NBO analysis examines the interactions between filled and empty orbitals, providing insight into charge transfer and delocalization within the molecule and between neighboring molecules. nih.gov Understanding these forces is essential for predicting how the molecules will arrange themselves in a crystal lattice, which is the subject of crystallographic studies. For instance, the crystal structure of a related compound, N-(4-Hydroxy-3-methoxybenzyl)benzamide, was determined and analyzed, providing insights into its intermolecular interactions. nih.gov
Structure Activity Relationship Sar Studies Pertaining to N Benzyl 3 Methoxy N Methylbenzamide Derivatives
Influence of the N-Benzyl Moiety on Molecular Recognition and Interactions
The N-benzyl group is a crucial component for the molecular recognition and interaction of N-benzyl-3-methoxy-N-methylbenzamide and its analogs with their biological targets. SAR studies on related scaffolds consistently demonstrate that this moiety occupies a significant pocket in the binding site, and modifications to it can drastically alter activity.
Research into N-benzylbenzamide derivatives has identified this structural element as a key pharmacophore. researchgate.net The benzyl (B1604629) group's aromatic ring often engages in π-π stacking or hydrophobic interactions with amino acid residues within the target protein. Studies on structurally similar anticonvulsants show that the benzylamide position can accommodate non-bulky, hydrophobic groups while retaining potent activity. nih.govscilit.com
Further investigations into related compound series, such as TRPV1 antagonists, have systematically explored the substitution pattern on this benzyl "C-region". nih.gov The findings indicate that the phenyl C-region derivatives often exhibit better antagonism compared to corresponding pyridine (B92270) surrogates, highlighting the importance of the carbocyclic aromatic ring. nih.gov The introduction of various substituents onto the benzyl ring allows for the fine-tuning of potency and selectivity. For example, in one series of TRPV1 antagonists, a 4-(trifluoromethyl)benzyl group was found to be optimal for activity. nih.gov
The table below illustrates the impact of substitutions on a benzyl C-region in a series of propanamide antagonists, demonstrating the sensitivity of the target to changes in this moiety.
Table 1: SAR of 2-Amino Derivatives at the Benzyl C-Region of Phenyl Propanamides Data adapted from a study on hTRPV1 antagonists, illustrating the principle of benzyl modification. nih.gov
| Compound | R (Substitution on Benzyl Moiety) | Antagonism (Ki, nM) |
| 8 | Dipropylamine | 0.3 |
| 9 | Piperidinyl | 2.1 |
| 10 | Hexamethyleneiminyl | 1.8 |
| 11 | Heptamethyleneiminyl | 1.9 |
| 12 | Octamethyleneiminyl | 2.2 |
Significance of the Methoxy (B1213986) Group's Positionality on Scaffold Interactions
The position of the methoxy group on the benzamide (B126) scaffold is a critical determinant of biological activity and pharmacokinetic properties. The electronic and steric effects of the methoxy group can significantly influence how the molecule interacts with its target and how it is processed in biological systems.
A study on 18F-labeled benzyl triphenylphosphonium cations, designed for myocardial imaging, provides a clear example of how methoxy group positionality affects biological properties. nih.gov In this research, three isomers with methoxy groups at the ortho-, meta-, and para-positions of a phenyl ring were synthesized and evaluated. The results showed a significant effect on myocardium uptake and clearance rates. nih.gov
Specifically, the derivative with the methoxy group in the ortho-position (2-methoxy) displayed the fastest liver clearance and the highest heart-to-background ratios, making it the most favorable candidate for imaging. nih.gov The para-methoxy isomer had the highest uptake in the heart but also in other non-target organs, while the meta-isomer (like the one in this compound) showed intermediate properties. nih.gov These findings underscore that the spatial location of the methoxy group directly impacts the molecule's interaction with transporters and metabolic enzymes, thereby altering its biodistribution. nih.gov
Table 2: Influence of Methoxy Group Position on Biological Properties of 18F-labeled Benzyl Triphenylphosphonium Cations Data adapted from a study on PET imaging agents, illustrating the principle of positional isomerism. nih.gov
| Compound | Methoxy Group Position | Key Biological Property |
| 1b | para- (4-methoxy) | Highest uptake in heart and non-target organs |
| 2b | ortho- (2-methoxy) | Fastest liver clearance, highest heart-to-background ratio |
| 3b | meta- (3-methoxy) | Intermediate properties |
Impact of Benzamide Ring Substitutions on Scaffold Properties (General)
The introduction of methoxy groups, for example, contributes to both electronic and steric effects that can alter binding affinity and metabolic stability. While methoxy groups can improve water solubility compared to non-polar analogs, other substitutions like an N-benzyl group might reduce it. In a series of novel benzimidazole-derived carboxamides, researchers found that the type and number of substituents on the phenyl ring strongly impact biological activity. nih.gov For instance, derivatives with hydroxyl and methoxy groups on the phenyl ring, combined with a cyano group on a linked benzimidazole (B57391) nucleus, showed promising and selective antiproliferative activity. nih.gov
These studies demonstrate a general principle: the benzamide ring is a versatile scaffold that can be decorated with various functional groups to optimize its interaction with a specific biological target. The electronic nature (electron-donating or electron-withdrawing) and the size of the substituents can fine-tune the molecule's properties to achieve desired biological effects.
Stereochemical Considerations in this compound Derivatives
Stereochemistry is a paramount consideration in the design and activity of many pharmacologically active molecules, and derivatives of this compound are no exception. The introduction of a chiral center into such a scaffold can lead to enantiomers that exhibit profoundly different biological activities.
A prominent example from a related class of compounds is Lacosamide, or (R)-N-benzyl-2-acetamido-3-methoxypropionamide. nih.gov Extensive research has shown that the anticonvulsant activity resides almost exclusively in the (R)-enantiomer. nih.gov SAR studies on Lacosamide analogs confirm that small structural changes can lead to significant differences in activity, and these effects are often stereospecific. nih.govscilit.com While early studies on some related racemic compounds showed nearly equal activity for the (R)- and (S)-enantiomers, the more complex functionalized amino acid derivatives demonstrated that stereoisomers often have differential activities. nih.gov
Similarly, in a series of TRPV1 antagonists, researchers observed (S)-stereospecific antagonism, indicating that the target receptor has a chiral binding pocket that preferentially recognizes one enantiomer. nih.gov This differential interaction is typically due to the three-dimensional arrangement of functional groups, which must align precisely with corresponding binding sites on the target protein. For any derivative of this compound that contains a stereocenter, it is highly probable that one enantiomer will be significantly more potent or have a different pharmacological profile than the other.
Table 3: Enantiomeric Activity in a Related Anticonvulsant Compound Data adapted from a study on (R,S)-2,3-dimethoxypropionamide, illustrating the principle of stereoselectivity. nih.gov
| Compound | Configuration | Anticonvulsant Activity in Mice (MES ED50, mg/kg) |
| 1 | (R,S)- | 79 |
| (R)-1 | (R)- | 79-111 |
| (S)-1 | (S)- | 79-111 |
Note: In this specific simpler analog, the enantiomers showed similar activity. However, in more complex, related functionalized amino acids, differential activities are a distinguishing feature. nih.gov
Applications of N Benzyl 3 Methoxy N Methylbenzamide in Academic Research
Utility as a Key Synthetic Intermediate in Organic Synthesis
The structure of N-benzyl-3-methoxy-N-methylbenzamide makes it a valuable intermediate for the synthesis of more complex molecular architectures. The various reactive sites on the molecule can be selectively modified to build a diverse array of derivatives.
The synthesis of this compound itself can be achieved through standard amidation reactions. A common method involves the coupling of 3-methoxybenzoic acid with N-benzyl-N-methylamine. This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or a similar reagent, which activates the carboxylic acid for nucleophilic attack by the secondary amine.
Once formed, this compound can serve as a scaffold for further synthetic transformations. The aromatic rings are susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. The position of these substitutions will be directed by the existing methoxy (B1213986) and benzamide (B126) groups. Furthermore, the amide bond, while generally stable, can be cleaved under specific hydrolytic or reductive conditions to yield the corresponding carboxylic acid and amine, or an alcohol and an amine, respectively. This allows for the temporary protection of either the carboxylic acid or the amine functionality during a multi-step synthesis.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Products |
|---|---|---|
| Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogenating agents (e.g., Br₂/FeBr₃) | Substituted benzamide derivatives |
| Amide Reduction | Strong reducing agents (e.g., LiAlH₄) | N-benzyl-N-methyl(3-methoxyphenyl)methanamine |
| Amide Hydrolysis | Acidic or basic conditions (e.g., H₃O⁺ or OH⁻, heat) | 3-Methoxybenzoic acid and N-benzyl-N-methylamine |
| O-Demethylation | Strong acids or Lewis acids (e.g., BBr₃) | N-benzyl-3-hydroxy-N-methylbenzamide |
The benzyl (B1604629) group can also be a site for chemical modification. For instance, it can be removed via hydrogenolysis, a reaction that involves catalytic hydrogenation, to yield the corresponding N-methyl-3-methoxybenzamide. nih.gov This debenzylation strategy is a common tactic in medicinal chemistry and organic synthesis to unmask a secondary amide or amine.
Development of Chemical Probes for Investigating Biological Mechanisms
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their function in a cellular context. mskcc.orgnih.gov The benzamide scaffold is a common feature in many biologically active molecules, and derivatives of this compound could be rationally designed as chemical probes.
The development of such probes often involves the synthesis of a library of related compounds to establish structure-activity relationships (SAR). By systematically varying the substituents on the aromatic rings and the groups attached to the amide nitrogen, researchers can optimize the potency and selectivity of the probe for its intended target. nih.gov For example, the methoxy group on the benzoyl ring could be moved to different positions or replaced with other functional groups to explore the effect on binding affinity. Similarly, the benzyl and methyl groups on the nitrogen could be substituted with other alkyl or aryl groups.
Once a potent and selective ligand is identified, it can be further modified to create more sophisticated probes. For instance, a fluorescent dye can be attached to the molecule to allow for visualization of the target protein within cells using microscopy techniques. Alternatively, a reactive group can be incorporated to enable covalent labeling of the target, which can be used for target identification and validation studies.
Table 2: Strategies for Developing Chemical Probes from this compound
| Probe Type | Modification Strategy | Application |
|---|---|---|
| Affinity-based Probe | Systematic modification of substituents to optimize binding to a target protein. | Elucidating structure-activity relationships and identifying potent ligands. |
| Fluorescent Probe | Attachment of a fluorophore to the core scaffold. | Visualizing the subcellular localization of the target protein. |
| Photoaffinity Probe | Incorporation of a photo-reactive group (e.g., an azide (B81097) or diazirine). | Covalently labeling the target protein upon photoactivation for target identification. |
| Biotinylated Probe | Conjugation with biotin. | Affinity purification of the target protein and its binding partners. |
Contribution to the Advancement of Novel Methodologies in Organic Chemistry
The synthesis and manipulation of benzamide derivatives like this compound can contribute to the development of new synthetic methods. mdpi.com For example, the presence of multiple functional groups within the molecule can be used to test the selectivity of new catalysts or reagents.
A research area of significant interest is the development of more sustainable and efficient methods for amide bond formation, moving away from traditional coupling reagents that generate stoichiometric byproducts. mdpi.com this compound could be used as a model substrate to evaluate new catalytic systems for direct amidation reactions.
Furthermore, the study of the reactivity of this compound can lead to the discovery of new chemical transformations. For instance, investigating the intramolecular reactions of derivatives of this compound could lead to the development of novel methods for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry.
Augmentation of Fundamental Understanding in Benzamide Chemistry
The detailed study of the properties and reactivity of this compound contributes to the broader understanding of benzamide chemistry. The conformation of the amide bond, the rotational barriers around the various single bonds, and the electronic communication between the different parts of the molecule are all fundamental aspects that can be investigated using a combination of experimental techniques (e.g., NMR spectroscopy, X-ray crystallography) and computational modeling.
The N-benzyl and N-methyl groups introduce specific steric and electronic effects that influence the reactivity of the amide functionality. For example, the presence of the N-methyl group prevents the formation of intermolecular hydrogen bonds, which can affect the compound's physical properties and its interactions with biological macromolecules. The benzyl group adds steric bulk and can participate in pi-stacking interactions.
By studying how these structural features impact the chemical and physical properties of this compound, chemists can gain a more nuanced understanding of the factors that govern the behavior of this important class of organic compounds. This knowledge is crucial for the rational design of new molecules with specific desired properties, whether for applications in materials science, agrochemicals, or pharmaceuticals.
Advanced Spectroscopic and Analytical Characterization Methodologies for N Benzyl 3 Methoxy N Methylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For N-benzyl-3-methoxy-N-methylbenzamide, both ¹H and ¹³C NMR spectroscopy are utilized to confirm the connectivity and chemical environment of each atom.
Due to the amide bond, rotation around the C-N bond can be restricted, potentially leading to the observation of rotamers, which would appear as separate sets of signals for the N-methyl and N-benzyl groups. This phenomenon is more pronounced in ortho-substituted N-methoxy-N-methyl benzamides. niscpr.res.insemanticscholar.org
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are predicted based on analogous structures.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the amide group is typically observed as a distinct signal in the downfield region of the spectrum.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| N-CH₃ | ~3.0 | ~35-38 |
| O-CH₃ | ~3.8 | ~55 |
| N-CH₂ (benzyl) | ~4.7 | ~50-54 |
| Aromatic C-H | ~6.8-7.5 | ~112-140 |
| Carbonyl C=O | N/A | ~170 |
Data is predicted based on structurally similar compounds.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₆H₁₇NO₂), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).
The molecular weight of this compound is 255.31 g/mol . Upon ionization, typically via electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Subsequent fragmentation provides characteristic ions that help confirm the structure.
Expected Fragmentation Pattern:
Loss of the benzyl (B1604629) group: A common fragmentation pathway would involve the cleavage of the bond between the nitrogen and the benzylic carbon, leading to a prominent peak corresponding to the benzyl cation (C₇H₇⁺, m/z = 91).
Formation of the acylium ion: Cleavage of the N-C(O) bond can result in the formation of the 3-methoxybenzoyl acylium ion (C₈H₇O₂⁺, m/z = 135). nih.gov This is often a base peak in the mass spectra of benzamides. nist.gov
Loss of the methoxy (B1213986) group: Fragmentation of the 3-methoxybenzoyl portion may involve the loss of the methoxy group (-OCH₃).
| Ion | Proposed Structure | Expected m/z |
| [M]⁺ | [C₁₆H₁₇NO₂]⁺ | 255 |
| [M - C₇H₇]⁺ | [C₉H₁₀NO₂]⁺ | 164 |
| [C₈H₇O₂]⁺ | 3-methoxybenzoyl cation | 135 |
| [C₇H₇]⁺ | Benzyl cation | 91 |
| [C₇H₅O]⁺ | Benzoyl cation | 105 |
Data is predicted based on general fragmentation patterns of benzamides.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide and ether functional groups, as well as its aromatic rings.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Amide) | Stretch | ~1630-1680 |
| C-N (Amide) | Stretch | ~1250-1350 |
| C-O (Aryl Ether) | Stretch | ~1200-1275 (asymmetric), ~1020-1075 (symmetric) |
| C-H (Aromatic) | Stretch | ~3000-3100 |
| C=C (Aromatic) | Stretch | ~1450-1600 |
| C-H (Alkyl) | Stretch | ~2850-3000 |
Data is predicted based on characteristic IR absorption frequencies for the functional groups present.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound is publicly available, analysis of closely related structures, such as N-(4-Hydroxy-3-methoxybenzyl)benzamide, can provide insights into expected solid-state features. nih.gov
In similar benzamide (B126) structures, the two benzene rings are typically twisted relative to each other. nih.gov For example, in N-(4-Hydroxy-3-methoxybenzyl)benzamide, the dihedral angle between the two benzene rings is 75.11 (10)°. nih.gov The amide fragment itself is generally planar or nearly planar due to electron delocalization. nih.gov In the solid state, intermolecular forces such as hydrogen bonding (if applicable) and π-π stacking interactions play a crucial role in stabilizing the crystal lattice. nih.gov
Chromatographic Techniques for Purity Assessment and Separation (e.g., Flash Column Chromatography)
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. Flash column chromatography is a common method used to purify crude reaction products. chemicalbook.com
For the purification of this compound, a silica gel stationary phase would typically be employed. The mobile phase, or eluent, would consist of a mixture of nonpolar and polar solvents, such as hexanes and ethyl acetate. The optimal solvent ratio is determined beforehand using thin-layer chromatography (TLC) to achieve good separation of the desired product from any impurities or unreacted starting materials. chemicalbook.com The progress of the separation is monitored by collecting fractions and analyzing them via TLC. After purification, the purity of the compound can be further assessed by techniques like High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy.
Future Research Directions and Perspectives on N Benzyl 3 Methoxy N Methylbenzamide
Development of Innovative and Sustainable Synthetic Routes
The synthesis of tertiary amides like N-benzyl-3-methoxy-N-methylbenzamide traditionally relies on the coupling of a carboxylic acid (3-methoxybenzoic acid) and a secondary amine (N-benzyl-N-methylamine). This process often requires stoichiometric activating reagents, which can generate significant chemical waste. scispace.com Future research is poised to develop more innovative and sustainable synthetic methodologies that align with the principles of green chemistry. scispace.comacs.org
Emerging strategies that could be applied to the synthesis of this compound include:
Catalytic Direct Amidation: This approach avoids the need for stoichiometric activators by using catalysts, such as boronic acids or reusable Brønsted acidic ionic liquids, to directly facilitate the condensation of the carboxylic acid and amine. scispace.comacs.org These methods often have a higher atom economy and can sometimes be performed under solvent-free conditions, significantly reducing the process mass intensity (PMI). acs.org
Flow Chemistry: Continuous-flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability. nih.govamidetech.com Implementing a flow protocol for the amidation reaction could lead to higher yields, reduced reaction times, and simplified purification processes. nih.govthieme-connect.com Flow systems can effectively utilize solid-supported reagents, which can be easily separated from the product stream, further enhancing the sustainability of the synthesis. thieme-connect.com
Biocatalysis: The use of enzymes, such as lipases (e.g., Candida antarctica lipase (B570770) B) or engineered acyltransferases, presents a highly selective and environmentally benign alternative for amide bond formation. nih.govrsc.org These reactions are typically performed in aqueous media or green solvents under mild conditions, avoiding the use of hazardous reagents. nih.govacs.org The development of biocatalytic routes could provide a highly sustainable pathway to this compound. rsc.org
Photocatalytic Methods: Visible-light photoredox catalysis is a rapidly advancing field that enables novel bond formations under exceptionally mild conditions. rsc.orgnih.gov Future research could explore the direct coupling of precursor molecules, potentially through innovative C-H activation or coupling of alcohols and amines, using light as a renewable energy source and organic dyes like eosin (B541160) Y as catalysts. nih.govacs.org
A comparison of potential future synthetic strategies is outlined below.
| Synthetic Strategy | Key Advantages | Potential Precursors | References |
| Catalytic Direct Amidation | High atom economy, reduced waste, reusable catalysts. | 3-methoxybenzoic acid, N-benzyl-N-methylamine | scispace.comacs.org |
| Flow Chemistry | Enhanced process control, scalability, improved safety, faster reactions. | 3-methoxybenzoic acid, N-benzyl-N-methylamine | nih.govamidetech.comthieme-connect.com |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts, use of green solvents. | 3-methoxybenzoic acid (or ester derivative), N-benzyl-N-methylamine | nih.govrsc.orggoogle.com |
| Photocatalysis | Use of renewable energy, extremely mild conditions, novel bond formations. | Various, e.g., 3-methoxytoluene and a nitroarene precursor. | rsc.orgnih.govacs.org |
Exploration of Unconventional Reactivity and Transformation Pathways
Beyond its synthesis, the this compound scaffold holds potential for novel chemical transformations. Future research should focus on exploring its unconventional reactivity to generate new molecular architectures.
Directed C-H Activation/Functionalization: The benzamide (B126) group can act as a directing group to enable transition-metal-catalyzed activation of otherwise inert C-H bonds. nih.govresearchgate.net This strategy could be used to selectively introduce new functional groups at the ortho-position of the benzoyl ring or potentially at the benzylic position. Catalytic systems based on rhodium, cobalt, or other transition metals could facilitate annulation reactions with alkynes or alkenes, leading to complex polycyclic structures like isoquinolinones or azepinones. nih.govrsc.org This opens a pathway to a diverse library of derivatives from a single, common intermediate.
Photocatalytic Modifications: As mentioned in the synthesis section, photocatalysis offers unique opportunities for reactivity. rsc.org For this compound, visible-light-induced reactions could enable selective functionalization at various positions. For instance, strategies could be developed for benzylic C-H amination or oxidation. researchgate.net It may also be possible to achieve selective N-dealkylation or other modifications to the amide's N-substituents under specific photocatalytic conditions. researchgate.net
Radical-Mediated Transformations: The exploration of radical reactions could uncover new transformation pathways. For example, hydrogen atom transfer (HAT) catalysis could enable the direct functionalization of the N-methyl or N-benzyl C(sp³)–H bonds, which are typically difficult to activate. researchgate.net This would provide a direct route to derivatives functionalized on the nitrogen substituents, complementing C-H activation on the aromatic rings.
Integration of Advanced Computational Modeling for Property Prediction and Design
Computational chemistry is an indispensable tool for accelerating chemical research. For this compound, advanced computational modeling can guide synthetic efforts and predict the properties of novel derivatives before their synthesis.
DFT for Mechanistic Insights and Property Prediction: Density Functional Theory (DFT) can be employed to elucidate the mechanisms of the synthetic and reactivity pathways described above. Furthermore, DFT calculations can predict a wide range of molecular properties. A study on the structurally related N-(4-hydroxy-3-methoxybenzyl)-benzamide utilized DFT (B3LYP/6-311G(d,p)) to investigate its structural and electronic features. nih.gov Similar calculations for this compound and its derivatives could predict key parameters that influence reactivity and potential applications.
Molecular Docking and Pharmacokinetic Prediction: If the scaffold is explored for biological applications, molecular docking simulations can predict the binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors. nih.gov Additionally, computational tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for designing new therapeutic agents. nih.gov
Materials Property Simulation: For the design of new materials, computational models can predict key physical and chemical properties. This includes predicting characteristics like thermal stability, electronic properties (e.g., band gap), and mechanical strength of polymers or other materials incorporating the this compound scaffold.
| Computational Method | Application Area | Predicted Properties | References |
| Density Functional Theory (DFT) | Synthesis, Reactivity | Optimized geometry, vibrational frequencies, reaction energies, FMO energies, MEP, NBO | nih.gov |
| Molecular Docking | Medicinal Chemistry | Ligand-protein binding modes, binding affinity (free energy change) | nih.gov |
| ADMET Prediction | Medicinal Chemistry | Pharmacokinetic properties (absorption, distribution, metabolism, etc.) | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Drug/Materials Design | Correlation of chemical structure with biological activity or physical properties | N/A |
Design and Synthesis of this compound-Based Materials
The unique combination of aromatic rings and a stable amide linkage makes this compound an attractive building block for advanced materials.
Polymer Synthesis: The scaffold could be functionalized with polymerizable groups (e.g., vinyl or acrylate (B77674) moieties) and incorporated as a monomer into polymers. The rigidity of the aromatic rings and the specific stereoelectronic properties conferred by the methoxy (B1213986) and benzyl (B1604629) groups could lead to materials with tailored thermal, mechanical, or optical properties. Research into related methoxyphenyl structures has shown their utility in creating insoluble and mechanically resistant films when reacted with biopolymers like chitosan. researchgate.net
Functional Coatings: As a component in coatings, the molecule could enhance properties such as UV resistance, hydrophobicity, or adhesion. Its derivatives could be designed to self-assemble into ordered thin films, creating functional surfaces for electronics or optical devices.
Organic Electronics: The aromatic and electron-rich nature of the molecule suggests potential applications in organic electronics. By modifying the structure to enhance π-conjugation, derivatives could be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).
Interdisciplinary Research Leveraging this compound Scaffolds
The structural features of this compound make it a promising scaffold for interdisciplinary research, particularly at the interface of chemistry and biology.
Medicinal Chemistry: Benzamide derivatives are a well-established class of pharmacologically active compounds. researchgate.net The this compound core can serve as a starting point for the design and synthesis of new therapeutic agents. By systematically modifying the substituents on the aromatic rings and the nitrogen atom, libraries of compounds can be generated and screened for various biological activities, such as antimicrobial or anticancer properties. researchgate.net
Chemical Biology Probes: Functionalized derivatives of this scaffold could be developed as chemical probes to study biological processes. For example, by incorporating a fluorescent tag or a reactive group for covalent labeling, these molecules could be used to identify and study the function of specific proteins or other biomolecules within a cell.
Agrochemicals: The benzamide functional group is present in numerous commercial fungicides and other agrochemicals. rsc.org Future research could explore the potential of this compound derivatives as new plant protection agents, leveraging the scaffold's chemical stability and potential for tailored biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
